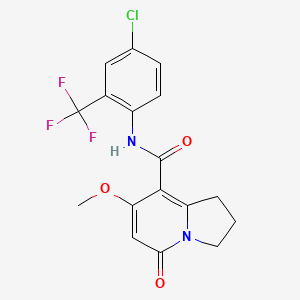

N-(4-chloro-2-(trifluoromethyl)phenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Description

Properties

IUPAC Name |

N-[4-chloro-2-(trifluoromethyl)phenyl]-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF3N2O3/c1-26-13-8-14(24)23-6-2-3-12(23)15(13)16(25)22-11-5-4-9(18)7-10(11)17(19,20)21/h4-5,7-8H,2-3,6H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFIRLLPYXMHCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N2CCCC2=C1C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-2-(trifluoromethyl)phenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : CHClFNO

- Molecular Weight : 368.74 g/mol

The presence of the trifluoromethyl group and the chloro substituent are critical for its biological activity, influencing interactions with biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Kinases : Similar compounds have shown potent activity against various kinases, including c-KIT, which is implicated in several cancers. The presence of halogen atoms enhances binding affinity through halogen bonding interactions .

- Cholinesterase Inhibition : Compounds with similar structural motifs have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), contributing to its anti-inflammatory properties .

In Vitro Studies

Several studies have evaluated the biological activity of related compounds:

- Cholinesterase Inhibition : A study found that derivatives of similar structures exhibited IC values ranging from 5.4 μM to 24.3 μM against AChE and BChE, indicating significant inhibitory potential .

- Cytotoxicity : Compounds were tested against various cancer cell lines, revealing moderate cytotoxic effects, particularly against MCF-7 breast cancer cells. The presence of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity .

Case Studies

- Case Study on c-KIT Inhibition :

- Neuroprotective Effects :

Table 1: Biological Activity Overview

Table 2: Structure-Activity Relationship (SAR)

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis of this compound requires precise control of reaction conditions:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) are often used to enhance reactivity and solubility of intermediates .

- Catalysts : Benzyltributylammonium bromide improves yield in cyclization steps by stabilizing transition states .

- Temperature : Reflux conditions (e.g., 80–100°C) are critical for facilitating heterocyclization and reducing side products .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion and purity at each stage .

Q. Which spectroscopic methods are most effective for confirming the compound’s structure?

- NMR Spectroscopy : and NMR provide detailed information on substituent positioning, particularly for the trifluoromethyl and methoxy groups .

- Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., carbonyl at ~1700 cm) and confirms carboxamide formation .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, essential for distinguishing regioisomers .

Q. How should researchers design stability studies under varying environmental conditions?

- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Photostability : Expose the compound to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC .

- Hydrolytic Stability : Test in buffered solutions (pH 1–13) to identify labile bonds (e.g., ester or amide linkages) .

Advanced Research Questions

Q. How can contradictions in fluorescence intensity data across studies be resolved?

Discrepancies may arise from:

- Solvent Effects : Polar solvents (e.g., ethanol vs. DMSO) alter emission spectra; standardize solvent systems for comparability .

- Concentration Quenching : Use spectrofluorometric titration to identify optimal concentration ranges and avoid self-absorption artifacts .

- Instrument Calibration : Validate fluorometer settings (e.g., slit width, excitation wavelength) using reference standards like quinine sulfate .

Q. What advanced techniques elucidate reaction mechanisms during synthesis?

- Kinetic Isotope Effects (KIE) : Replace with at reactive sites to probe rate-determining steps .

- Computational Modeling : Density functional theory (DFT) simulations predict transition states and intermediates for key cyclization steps .

- In Situ Monitoring : ReactIR or Raman spectroscopy tracks real-time formation of intermediates in heterocyclization reactions .

Q. How can structure-activity relationships (SAR) be explored for biological activity?

- Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with chloro or methoxy groups) and assess activity changes .

- Docking Studies : Molecular docking into target proteins (e.g., kinase enzymes) identifies critical binding interactions .

- Pharmacophore Mapping : Highlight essential motifs (e.g., carboxamide group) using 3D-QSAR models .

Q. What strategies address low yields in large-scale synthesis?

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., acylation) .

- Catalyst Recycling : Immobilize catalysts (e.g., on silica supports) to reduce costs and enhance reusability .

- Purification Optimization : Use preparative HPLC with gradient elution to isolate high-purity batches .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile conflicting bioactivity data in different assay models?

- Assay Validation : Cross-validate using orthogonal assays (e.g., cell viability vs. enzymatic inhibition) .

- Metabolic Stability : Test compound stability in cell culture media to rule out false negatives from degradation .

- Statistical Methods : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables .

Q. What methodologies resolve ambiguities in crystallographic data?

- High-Resolution X-ray Diffraction : Collect data at cryogenic temperatures (<100 K) to improve resolution .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to validate packing motifs .

- Twinned Crystal Correction : Use software (e.g., TWINABS) to deconvolute overlapping reflections in flawed crystals .

Tables for Key Data

Q. Table 1. Optimal Reaction Conditions for Key Synthetic Steps

| Step | Solvent | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclization | DMF | Benzyltributylammonium | 80°C | 72 | |

| Fluorination | THF | Pd(OAc)/Xantphos | 100°C | 65 | |

| Carboxamide Formation | Ethanol | HATU/DIEA | RT | 85 |

Q. Table 2. Key Spectroscopic Signatures

| Functional Group | NMR Shift () | IR Stretch (cm) | MS Fragment (m/z) |

|---|---|---|---|

| Trifluoromethyl | - | 1120–1170 (C-F) | 285.1 (M-CF) |

| Methoxy | 3.85 (s, 3H) | 2830 (O-CH) | 152.0 |

| Carboxamide | 8.10 (br s, 1H) | 1680 (C=O) | 318.2 (M) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.